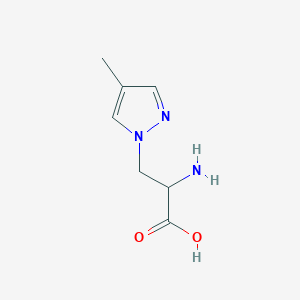

![molecular formula C6H5Br2N3 B2536619 6-Bromoimidazo[1,2-b]pyridazine;hydrobromide CAS No. 2253631-27-3](/img/structure/B2536619.png)

6-Bromoimidazo[1,2-b]pyridazine;hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

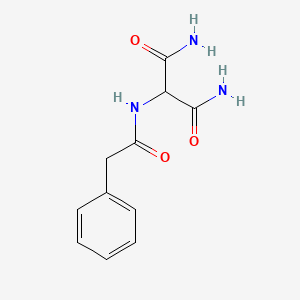

“6-Bromoimidazo[1,2-b]pyridazine;hydrobromide” is a chemical compound with the molecular formula C6H4BrN3 . It is used in organic syntheses and as pharmaceutical intermediates .

Synthesis Analysis

The synthesis of “6-Bromoimidazo[1,2-b]pyridazine;hydrobromide” involves several steps. An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines has been reported . The best results were obtained with lactams that could be introduced on the 6-bromoimidazo .

Molecular Structure Analysis

The molecular structure of “6-Bromoimidazo[1,2-b]pyridazine;hydrobromide” is characterized by a bromine atom attached to an imidazo[1,2-b]pyridazine ring . The average mass of the molecule is 198.020 Da and the monoisotopic mass is 196.958847 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromoimidazo[1,2-b]pyridazine;hydrobromide” include a density of 1.9±0.1 g/cm3, a molar refractivity of 42.7±0.5 cm3, and a polar surface area of 30 Å2 . The compound also has a polarizability of 16.9±0.5 10-24 cm3 and a molar volume of 104.7±7.0 cm3 .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis and Antiproliferative Applications

- Coumarin derivatives, including imidazo[1,2-a]pyrimidine and other related compounds, have been synthesized for their promising antitumor activities against liver carcinoma. Selected compounds demonstrated significant antiproliferative effects, highlighting the potential of similar structures for cancer treatment (Gomha, Zaki, & Abdelhamid, 2015).

Antibacterial and Antimicrobial Applications

- Novel imidazo[1,2-a]pyridine derivatives incorporating various ring systems have been synthesized and evaluated for their antibacterial potency. Imidazopyridine-thiazole hybrids, in particular, showed remarkable antibacterial activities, suggesting their utility in developing new antimicrobial agents (Althagafi & Abdel‐Latif, 2021).

Antiviral Drug Discovery

- A review on antiviral drug discovery highlighted the development of compounds with the {5-[(4-bromophenylmethyl]-2-phenyl-5H-imidazo[4,5-c]pyridine} structure, indicating the exploration of similar imidazo[1,2-b]pyridazine derivatives for antiviral applications. These compounds form part of a broader strategy to address viral infections, including dengue fever and HIV (De Clercq, 2009).

Synthesis Techniques and Environmental Considerations

- An efficient and green synthesis method for imidazo[1,2-a]pyridines/pyrazines/pyrimidines under microwave irradiation in water-isopropanol as a green solvent has been developed. This method emphasizes the environmental benefits and the potential for high-yield, eco-friendly synthesis of imidazo[1,2-b]pyridazine derivatives (Rao et al., 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

6-bromoimidazo[1,2-b]pyridazine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3.BrH/c7-5-1-2-6-8-3-4-10(6)9-5;/h1-4H;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUPIZONOCTFET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NC=C2)Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromoimidazo[1,2-b]pyridazine hydrobromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

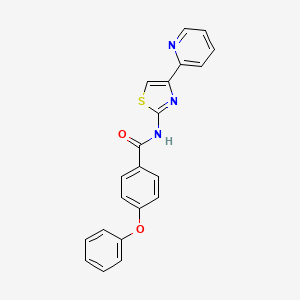

![N,N-dimethyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-yl)methanamine](/img/structure/B2536538.png)

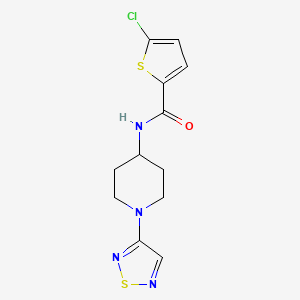

![2-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2536542.png)

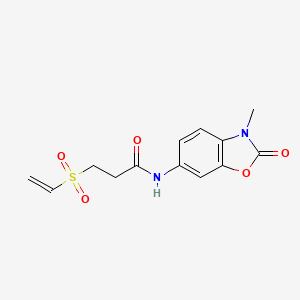

![{2-[6-(methylthio)-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine](/img/structure/B2536548.png)

![[4-(Imidazol-1-ylmethyl)phenyl]-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2536553.png)

![N-(2,3-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2536555.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide](/img/structure/B2536557.png)

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-ethyloxamide](/img/structure/B2536558.png)